2-ethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide
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Description
2-ethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide is a useful research compound. Its molecular formula is C16H26N4O and its molecular weight is 290.411. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-Bonded Ribbons and Molecular Aggregation
- Research has explored how highly-substituted pyrimidine rings, as found in compounds similar to 2-ethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide, can be distorted from planarity and form hydrogen-bonded chains and rings. This insight is crucial for understanding the supramolecular aggregation in these compounds (Trilleras et al., 2008).
Synthesis and Antiproliferative Activity
- A study on the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives showed significant antiproliferative effects against various human cancer cell lines, suggesting potential use in cancer research (Mallesha et al., 2012).
Antiarrhythmic Agents
- Certain derivatives of pyrimidine, including those structurally similar to this compound, have been studied for their antiarrhythmic properties in the medical field (Chorvat et al., 1985).
Corrosion Inhibition
- Piperidine derivatives, related to the compound , have been investigated for their properties in inhibiting the corrosion of iron, which is significant for industrial applications (Kaya et al., 2016).
Aromatase Inhibitors
- Studies on piperidine derivatives have also shown their potential as aromatase inhibitors, which could be relevant in the treatment of hormone-dependent cancers (Hartmann & Batzl, 1986).
Properties
IUPAC Name |
2-ethyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-3-13(4-2)16(21)18-12-14-17-9-8-15(19-14)20-10-6-5-7-11-20/h8-9,13H,3-7,10-12H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRGJZQHSGCDCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NC=CC(=N1)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.